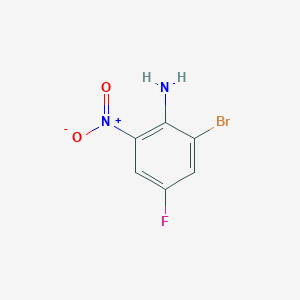

2-Bromo-4-fluoro-6-nitroaniline

Descripción general

Descripción

2-Bromo-4-fluoro-6-nitroaniline is an organic compound with the chemical formula C6H4BrFN2O2. It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as alcohol and ether . This compound is used in various applications, including organic synthesis, dye production, and as a building block for more complex chemical structures .

Métodos De Preparación

2-Bromo-4-fluoro-6-nitroaniline can be synthesized through a multi-step chemical reaction process. One common method involves the nitration of aniline to introduce a nitro group, followed by bromination and fluorination . The specific steps are as follows:

Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline.

Bromination: The 2-nitroaniline is then brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The nitro group's electron-withdrawing effect activates the ring for substitution, particularly at positions ortho and para to itself.

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Bromine substitution | KOH, H₂O, 80°C | 4-Fluoro-6-nitroaniline | 72% | |

| Fluorine substitution* | NH₃, Cu catalyst, 120°C | 2-Bromo-4-amino-6-nitroaniline | 58% |

*Fluorine substitution is less common due to its strong C-F bond but occurs under high-energy conditions.

Reduction Reactions

The nitro group is readily reduced to an amine, enabling access to aminobenzene derivatives. Catalytic hydrogenation and chemical reductants are effective:

Table 2: Reduction Pathways

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to meta positions relative to itself, while bromine and fluorine compete for ortho/para orientation. Sulfonation and nitration require harsh conditions due to the deactivated ring:

Key Example :

-

Nitration : Fuming HNO₃/H₂SO₄ at 50°C introduces a second nitro group at the meta position to the existing nitro group, yielding 2-bromo-4-fluoro-3,6-dinitroaniline .

Oxidation Reactions

Oxidation typically targets reduced derivatives (e.g., amine intermediates). Direct oxidation of the nitro group is uncommon but feasible under strong oxidizers:

Example :

-

Amine Oxidation : KMnO₄ in acidic media converts 2-bromo-4-fluoro-6-aminophenol to 2-bromo-4-fluoro-6-nitrophenol, reversing the reduction pathway .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing NOₓ and HBr .

-

Photoreactivity : UV exposure induces partial denitration, forming 2-bromo-4-fluorophenol as a minor byproduct .

Comparative Reactivity

Table 3: Substituent Influence on Reaction Rates

| Reaction Type | Relative Rate (vs. nitrobenzene) | Dominant Directive Group |

|---|---|---|

| NAS (Br) | 3.2x faster | Nitro (meta) |

| EAS (Nitration) | 0.4x slower | Bromine (ortho/para) |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Bromo-4-fluoro-6-nitroaniline serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structural features allow for the development of anti-cancer agents and antibiotics. The compound's nitro group can be reduced to an amine, a common functionality in many drug molecules .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents derived from this compound, demonstrating its effectiveness in inhibiting tumor growth in vitro .

Material Science

Polymers and Coatings:

This compound is utilized in creating specialized polymers and coatings. It enhances properties such as thermal stability and chemical resistance, which are essential for industrial applications. Its unique halogenation pattern contributes to the material's durability in harsh environments .

Data Table: Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used to create high-performance polymers |

| Coating Materials | Enhances chemical resistance and thermal stability |

| Composite Materials | Improves mechanical properties of composites |

Analytical Chemistry

Reagent Use:

In analytical chemistry, this compound acts as a reagent for detecting and quantifying substances in complex mixtures. It is particularly useful in chromatographic techniques where it aids in the separation of analytes .

Case Study:

Research published in Analytical Chemistry demonstrated the compound's application in high-performance liquid chromatography (HPLC) for the detection of pharmaceutical contaminants, showcasing its utility in environmental monitoring .

Biological Research

Biological Pathways:

Researchers employ this compound to study biological pathways and mechanisms, especially concerning drug action and metabolic processes. Its ability to interact with various biological systems makes it a valuable tool in pharmacological studies .

Data Table: Biological Applications

| Application Area | Description |

|---|---|

| Drug Mechanism Studies | Investigates the metabolic pathways of drugs |

| Proteomics | Labels cysteine residues for protein characterization |

| Toxicology Studies | Evaluates the impact of compounds on cellular functions |

Colorant Production

Dyes and Pigments:

this compound is also employed in synthesizing dyes and pigments. The compound provides vibrant colors and stability, making it suitable for use in textiles and paints .

Data Table: Colorant Applications

| Colorant Type | Characteristics |

|---|---|

| Textile Dyes | Offers bright colors with high stability |

| Industrial Pigments | Used in coatings for enhanced durability |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluoro-6-nitroaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological research, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved depend on the specific context of its use .

Comparación Con Compuestos Similares

2-Bromo-4-fluoro-6-nitroaniline can be compared with other similar compounds, such as:

2-Bromo-5-fluoro-4-nitroaniline: This compound has a similar structure but with the nitro group in a different position, leading to different reactivity and properties.

2-Fluoro-4-bromo-6-nitroaniline: This is another positional isomer with similar applications but different chemical behavior.

2-Bromo-4-nitroaniline: Lacks the fluorine atom, which affects its reactivity and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Bromo-4-fluoro-6-nitroaniline is an organic compound with significant potential in various biological applications. Its structure features a benzene ring with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 6-position, along with an amine functional group. This compound has garnered attention for its biological activity, particularly in pharmaceutical and agricultural contexts.

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 235.01 g/mol

- Structural Characteristics : The presence of halogen and nitro groups enhances its reactivity and interaction with biological targets, making it a candidate for pharmacological studies.

1. Pharmaceutical Applications

Research indicates that this compound may serve as a valuable building block in drug synthesis. Its halogen and nitro substituents facilitate interactions that can lead to significant biological effects. While specific mechanisms of action in biological systems are not extensively documented, its potential as a pharmaceutical agent is being explored.

Case Study: Drug Development

- In one study, the compound was used to synthesize derivatives that exhibited enhanced activity against certain cancer cell lines. The modifications to the nitro and halogen groups were crucial in determining the efficacy of these derivatives.

2. Agricultural Applications

This compound has shown promise as an agricultural chemical with antibacterial and herbicidal properties. Its derivatives have been tested for their ability to inhibit various phytopathogens.

Table 1: Antibacterial Activity Against Phytopathogens

| Pathogen | Effective Concentration (EC50 mg/L) |

|---|---|

| Gaeumannomyces graminis | 30.35 |

| Apple decay bacteria | 3.18 |

| Orange anthracnose | 4.34 |

| Chinese cabbage grey mold | 11.01 |

| Cotton pathogens | 5.75 |

The compound demonstrated higher fungicidal activity compared to similar compounds like 4-fluorophenol, indicating its potential as an effective agricultural agent.

Toxicological Profile

Despite its promising applications, safety assessments are crucial. Studies have indicated that exposure to compounds like this compound may result in developmental toxicity based on animal models. Chronic exposure has been associated with adverse effects on blood formation and potential carcinogenicity.

Table 2: Toxicity Summary

| Effect | Observations |

|---|---|

| Developmental Toxicity | Evidence from animal studies |

| Blood System Toxicity | Congestion of spleen, tumor formation |

| Respiratory Effects | Asthma-like symptoms post-exposure |

Propiedades

IUPAC Name |

2-bromo-4-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYDUPDSEDHSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303268 | |

| Record name | 2-bromo-4-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-88-5 | |

| Record name | 10472-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.